molecular formula C21H22N2O3 B2833130 (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1613190-13-8

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2833130
CAS No.: 1613190-13-8
M. Wt: 350.418
InChI Key: QYXNSUPMGWMJJW-UYRXBGFRSA-N
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Description

The compound (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene group at position 2, a hydroxy group at position 6, and a 4-methylpiperazinylmethyl substituent at position 7. The 4-methylpiperazine moiety may enhance solubility and bioavailability, while the benzylidene group contributes to planar rigidity, influencing binding interactions with biological targets.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22-9-11-23(12-10-22)14-17-18(24)8-7-16-20(25)19(26-21(16)17)13-15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNSUPMGWMJJW-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multi-step organic reactionsThe hydroxy group is then introduced via hydroxylation, and the final step involves the attachment of the methylpiperazinylmethyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds .

Scientific Research Applications

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related benzofuran-3(2H)-one derivatives, focusing on substituent variations and their implications (Table 1).

Modifications at the Benzylidene Group

  • : The compound (Z)-2-(2,3,4-trimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazinyl)methyl)benzofuran-3(2H)-one features a trimethoxybenzylidene group. The electron-donating methoxy groups increase lipophilicity and may enhance membrane permeability compared to the unsubstituted benzylidene in the target compound. This substitution could also alter π-π stacking interactions in biological systems .
  • : The derivative with a 4-ethylbenzylidene group introduces an alkyl chain, which reduces electronic effects but increases steric bulk. This may decrease binding affinity to flat enzymatic pockets compared to methoxy-substituted analogs .
  • : The 4-methoxybenzylidene substituent in (Z)-2-(4-methoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one provides moderate electron-donating effects, balancing solubility and target engagement .

Variations in the Piperazine/Piperidine Substituent

  • : Replacing 4-methylpiperazine with 4-(2-hydroxyethyl)piperazine introduces a polar hydroxyethyl side chain. This modification likely improves aqueous solubility but may reduce blood-brain barrier penetration due to increased hydrophilicity .
  • : The use of 4-methylpiperidine instead of piperazine eliminates one nitrogen atom, reducing basicity and hydrogen-bonding capacity. This could diminish interactions with acidic residues in enzyme active sites .

Core Benzofuran Modifications

  • : Compounds such as (Z)-2-(2’,4’-dihydroxybenzylidene)-6-(dimethylamino)benzofuran-3(2H)-one incorporate electron-rich substituents (e.g., dimethylamino at position 6). These groups enhance resonance stabilization and may increase antioxidant or tyrosinase-inhibitory activity, as seen in melanogenesis studies .

Data Table: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound ID Benzylidene Substituent Position 7 Substituent Molecular Formula Key Structural Features Potential Impact
Target Compound Benzylidene 4-Methylpiperazinylmethyl C₂₁H₂₁N₂O₃ Balanced hydrophobicity, moderate basicity Enhanced solubility and receptor affinity
2,3,4-Trimethoxybenzylidene 4-(2-Hydroxyethyl)piperazinyl C₂₅H₃₀N₂O₇ High lipophilicity, polar side chain Improved solubility, altered membrane permeability
4-Ethylbenzylidene 4-(2-Hydroxyethyl)piperazinyl Not provided Steric bulk, reduced electronic effects Lower target affinity
2-Thienylmethylene 4-Methylpiperidinyl C₂₀H₂₂NO₃S Thiophene ring, reduced basicity Modified electronic interactions
4-Methoxybenzylidene Methyl C₁₈H₁₆O₄ Moderate electron donation Balanced solubility and binding

Biological Activity

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound that exhibits a range of biological activities, primarily attributed to its unique structural features, including a benzofuran core and various functional groups. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound consists of:

  • Benzofuran Core : A bicyclic structure that contributes to its biological interactions.
  • Hydroxyl Group (-OH) : Enhances antioxidant properties.
  • Imine Linkage : Involved in binding interactions with biological targets.
  • Piperazine Moiety : Imparts additional pharmacological properties.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. The presence of hydroxyl groups is critical for this activity, allowing the compound to neutralize reactive oxygen species (ROS) effectively.

2. Cytotoxic Effects

Several studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

  • Mechanism : Induces apoptosis in cancer cells, potentially through the inhibition of key signaling pathways.
  • Case Study : In vitro tests revealed that the compound exhibited IC50 values in the range of 11–17 µM against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (DOX) .

3. Antimicrobial Activity

The compound has shown efficacy against a range of bacterial and fungal strains:

  • Inhibition Zones : Compounds structurally related to this benzofuran derivative demonstrated significant antimicrobial properties, with inhibition zones exceeding 20 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HePG211–17Induction of apoptosis via PI3K/VEGFR inhibition
MCF-712.61Cell cycle arrest in G1/S phase
Hela7.94Apoptosis induction and cell cycle disruption
PC317Dual inhibitory effect on cancer pathways

4. Anti-inflammatory Effects

Compounds similar to (Z)-2-benzylidene derivatives have been noted for their ability to reduce pro-inflammatory cytokines such as TNF and IL-1 by significant margins, demonstrating potential therapeutic applications in chronic inflammatory disorders .

Mechanistic Studies

Mechanistic studies have revealed that the compound interacts with specific biological targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer progression, such as PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM respectively .

Q & A

Q. What are the key synthetic strategies for synthesizing (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

  • Condensation : Reacting a benzofuran core (e.g., 6-hydroxybenzofuran-3-one) with an aldehyde (e.g., 4-methylpiperazine-substituted benzaldehyde) under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or methanol .
  • Functionalization : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination .
  • Purification : Recrystallization or column chromatography to isolate the product .

Q. How is the structural integrity of the compound confirmed?

Analytical techniques include:

  • NMR Spectroscopy : Confirms stereochemistry (Z-configuration) and substituent positions (e.g., hydroxyl at C6, methylpiperazine at C7) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, carbonyl) .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Antioxidant Activity : Scavenges free radicals via the hydroxyl group .
  • Anticancer Potential : Inhibits enzymes like topoisomerases or kinases through interactions with the 4-methylpiperazine moiety .

Q. What analytical methods are used to monitor synthetic reactions?

  • Thin-Layer Chromatography (TLC) : Tracks intermediate formation .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields and scalability?

  • Reaction Condition Screening : Test solvents (e.g., DMF vs. ethanol), bases (e.g., K₂CO₃ vs. NaH), and temperatures .
  • Catalyst Use : Explore palladium or enzymatic catalysts for stereoselective synthesis .
  • Design of Experiments (DoE) : Statistically optimize parameters like molar ratios and reaction time .

Q. How do substituents (e.g., 4-methylpiperazine) influence reactivity and bioactivity?

  • Electronic Effects : Electron-donating groups (e.g., methylpiperazine) enhance nucleophilicity at C7, affecting reaction rates in substitution steps .
  • Biological Target Binding : The piperazine moiety facilitates hydrogen bonding with enzymes like kinases, modulating inhibitory activity .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using software like AutoDock .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time .
  • QSAR Models : Correlate structural features (e.g., logP of the benzylidene group) with antioxidant potency .

Q. How can contradictions in biological activity data be resolved?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Purity Validation : Eliminate impurities (e.g., unreacted aldehydes) via HPLC-MS .
  • Dose-Response Studies : Confirm activity across multiple concentrations to rule out false positives .

Q. What strategies are used to study metabolic pathways and degradation products?

  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS .
  • Forced Degradation : Expose to heat, light, or pH extremes to predict stability .

Q. How can analogs with improved pharmacokinetics be designed?

  • Bioisosteric Replacement : Substitute the benzylidene group with heterocycles (e.g., indole) to enhance solubility .
  • Prodrug Strategies : Modify the hydroxyl group to esters for better membrane permeability .

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